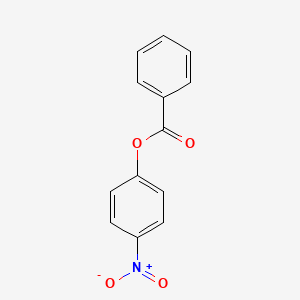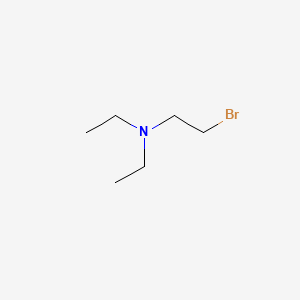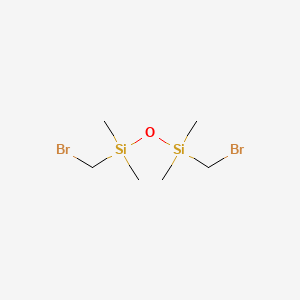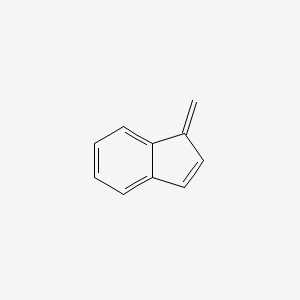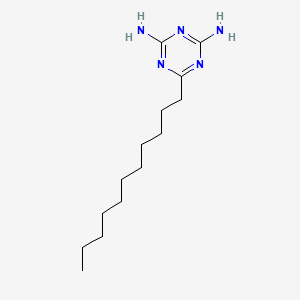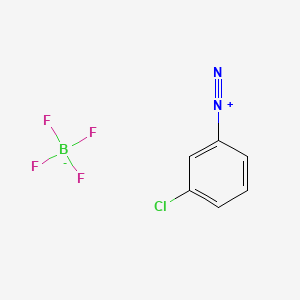
3-Chlorobenzenediazonium tetrafluoroborate
概要
説明
3-Chlorobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H4ClN2BF4. It is a diazonium salt, which is a class of compounds characterized by the presence of a diazonium group (N2+) attached to an aromatic ring. This compound is widely used in organic synthesis, particularly in the preparation of azo compounds and other aromatic derivatives.
準備方法
3-Chlorobenzenediazonium tetrafluoroborate is typically prepared through a diazotization reaction. The process involves the reaction of 3-chloroaniline with nitrous acid in the presence of hydrochloric acid to form the diazonium salt. The resulting diazonium chloride is then treated with tetrafluoroboric acid to yield this compound .
Synthetic Route::- Diazotization Reaction::
- 3-Chloroaniline reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form 3-chlorobenzenediazonium chloride.
- Reaction: C6H4ClNH2 + HNO2 + HCl → C6H4ClN2+Cl- + 2H2O
- Formation of Tetrafluoroborate Salt::
- The diazonium chloride is then treated with tetrafluoroboric acid to form this compound.
- Reaction: C6H4ClN2+Cl- + HBF4 → C6H4ClN2+BF4- + HCl
化学反応の分析
3-Chlorobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
- Substitution Reactions::
- The diazonium group can be replaced by other groups such as halides, hydroxyl, and cyano groups through reactions like the Sandmeyer reaction.
- Example: C6H4ClN2+BF4- + CuCl → C6H4ClCl + N2 + BF3
- Coupling Reactions::
- It reacts with aromatic compounds to form azo compounds, which are widely used as dyes.
- Example: C6H4ClN2+BF4- + C6H5OH → C6H4ClN=N-C6H4OH + BF3
- Reduction Reactions::
- The diazonium group can be reduced to form the corresponding aromatic amine.
- Example: C6H4ClN2+BF4- + H3PO2 → C6H4ClNH2 + N2 + BF3
科学的研究の応用
3-Chlorobenzenediazonium tetrafluoroborate has several applications in scientific research:
- Organic Synthesis::
- It is used in the synthesis of azo compounds, which are important intermediates in the production of dyes, pigments, and pharmaceuticals.
- Material Science::
- The compound is used in the preparation of functional materials with unique structural properties, such as intramolecular hydrogen bonds and tautomeric equilibrium.
- Analytical Chemistry::
- It is employed in various analytical techniques to study reaction mechanisms and product distributions influenced by environmental factors.
作用機序
The mechanism of action of 3-chlorobenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion (N2+). This ion can undergo various substitution and coupling reactions, leading to the formation of different aromatic derivatives. The reactivity of the diazonium ion is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring, which can affect the reaction rates and product distributions.
類似化合物との比較
3-Chlorobenzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium tetrafluoroborate and 4-nitrobenzenediazonium tetrafluoroborate. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications .
Similar Compounds::- Benzenediazonium tetrafluoroborate::
- 4-Nitrobenzenediazonium tetrafluoroborate::
- 2,4-Dichlorobenzenediazonium tetrafluoroborate::
特性
IUPAC Name |
3-chlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN2.BF4/c7-5-2-1-3-6(4-5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJXKGRCHEHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC(=C1)Cl)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883385 | |
| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-39-3 | |
| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

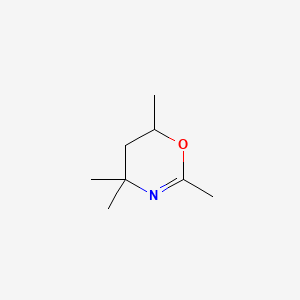

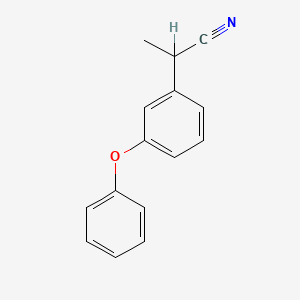
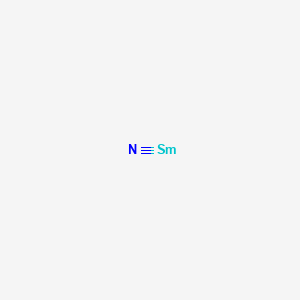
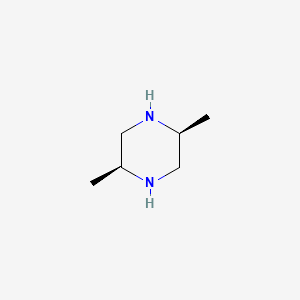
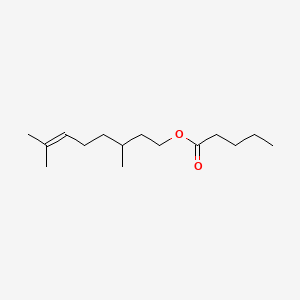

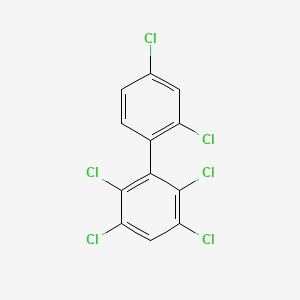
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)
